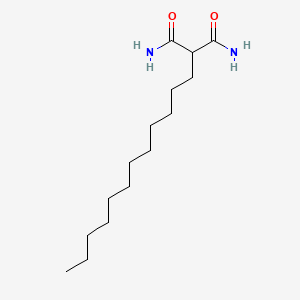
2-Dodecylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecylpropanediamide is an organic compound characterized by the presence of a long dodecyl chain attached to a propanediamide backbone. This compound is notable for its amphiphilic properties, which make it useful in various applications, including as a surfactant and in the formation of monolayers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylpropanediamide typically involves the reaction of dodecylamine with a suitable propanediamide precursor. One common method is the reaction of dodecylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Hydrogenation may require a palladium on carbon catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecylpropanediamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The dodecyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation may involve reagents like bromine or chlorine, while sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
2-Dodecylpropanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the formation of micelles and monolayers, which are essential in studying surface chemistry and catalysis.
Biology: Employed in the preparation of lipid bilayers and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials and as a carrier for therapeutic agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Dodecylpropanediamide is largely dependent on its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecylpropanediamine: Similar structure but with an amine group instead of an amide.
Dodecylamine: Lacks the propanediamide backbone.
N,N-Dimethyldodecylamine: Contains a tertiary amine instead of an amide group.
Uniqueness
2-Dodecylpropanediamide is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanediamide group. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
101452-66-8 |
|---|---|
Formule moléculaire |
C15H30N2O2 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
2-dodecylpropanediamide |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)18)15(17)19/h13H,2-12H2,1H3,(H2,16,18)(H2,17,19) |
Clé InChI |
ZCUSIIIYJWZSQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



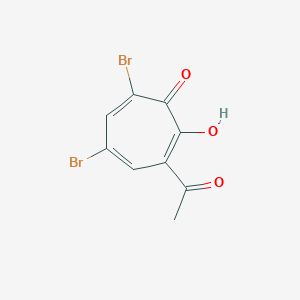
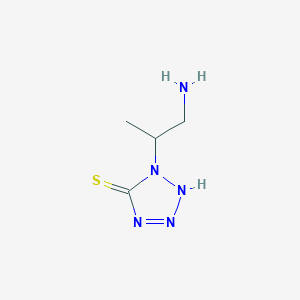
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
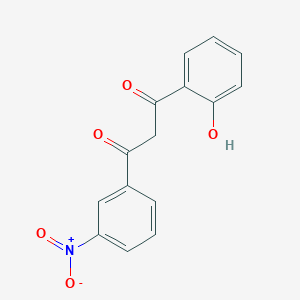

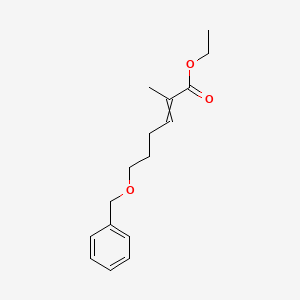
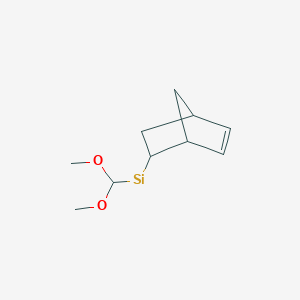
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)

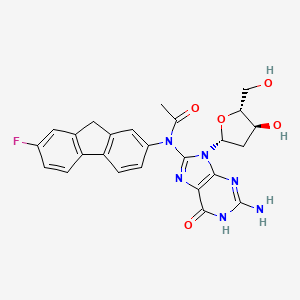
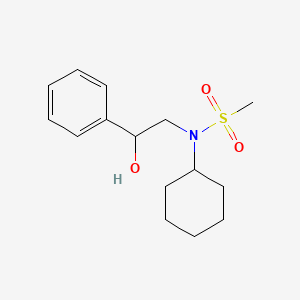

phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
